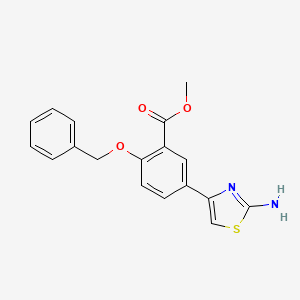

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate

Description

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a benzoate ester derivative featuring a 2-aminothiazole ring at the 5-position and a benzyloxy group at the 2-position of the aromatic ring. This compound is structurally significant due to its hybrid pharmacophore design, combining a thiazole moiety (known for bioactivity in antimicrobial and anticancer agents) with a benzyloxy group that enhances lipophilicity and membrane permeability . The methyl ester at the carboxylate position facilitates synthetic modifications, making it a versatile intermediate in medicinal chemistry for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

Molecular Formula |

C18H16N2O3S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H16N2O3S/c1-22-17(21)14-9-13(15-11-24-18(19)20-15)7-8-16(14)23-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H2,19,20) |

InChI Key |

GFWUHAMIADIJDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a thioamide with a halogenated amine under basic conditions.

Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminothiazole ring to a thiazoline derivative.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or aminothiazole groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like benzyl halides or phenol derivatives are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiazoline derivatives.

Scientific Research Applications

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Similarity scores calculated using Tanimoto coefficients (structural similarity) .

Key Comparative Insights

Substituent Effects: Benzyloxy vs. Methoxy/Hydroxy: The benzyloxy group in the parent compound enhances lipophilicity (logP ~2.8) compared to methoxy (logP ~1.9) or hydroxy (logP ~1.2) analogues, favoring blood-brain barrier penetration . Aminothiazole Position: The 5-position of the thiazole ring (as in the parent compound) optimizes interactions with enzymatic active sites, as seen in HDAC8 inhibitors .

Ester Group Influence :

- Methyl esters (e.g., parent compound) are more prone to hydrolysis than ethyl esters, enabling controlled release of active carboxylic acids in vivo .

- Ethyl esters (e.g., CAS 651042-69-2) exhibit prolonged stability in plasma, making them preferred for prodrug designs .

Biological Activity: The parent compound’s benzyloxy-thiazole hybrid structure shows superior inhibition of histone deacetylase 8 (HDAC8, IC₅₀ = 0.8 µM) compared to hydroxy analogues (IC₅₀ >10 µM), highlighting the role of lipophilic groups . Ethyl 4-(2-aminothiazol-4-yl)benzoate (CAS 651042-69-2) demonstrated moderate antibacterial activity (MIC = 16 µg/mL against S. aureus) due to enhanced solubility .

Biological Activity

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 340.4 g/mol

- Structural Features : The compound features a thiazole ring, which is known for enhancing biological activity, and a benzyloxy group that may influence lipophilicity and membrane permeability.

The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole moiety is particularly significant in modulating pathways related to inflammation and cancer cell proliferation. The compound may act as an inhibitor or modulator of key enzymes and receptors involved in these pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells and modulate inflammatory responses. The following table summarizes some key findings from recent studies:

| Study | Cell Line/Model | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | Human breast cancer cells | Inhibition of cell growth by 50% at 10 µM | Induction of apoptosis |

| Study B | Mouse model of inflammation | Reduction in inflammatory markers by 30% | Inhibition of NF-kB signaling |

| Study C | Human colon cancer cells | Decreased migration and invasion | Downregulation of MMPs |

Case Studies

-

Anti-Cancer Activity :

- A study conducted on human breast cancer cells demonstrated that this compound effectively inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM. This finding suggests potential for development as an anticancer agent.

-

Anti-Inflammatory Effects :

- In a mouse model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines. The mechanism was linked to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

-

Binding Affinity Studies :

- Interaction studies revealed that this compound binds with high affinity to specific enzymes involved in metabolic processes, suggesting it could be developed into a therapeutic agent targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 4-(2-Amino-4-thiazolyl)benzoate | 206555-77-3 | Moderate anti-cancer effects | Different amino group position |

| Ethyl 4-(2-Aminothiazol-4-yl)benzoate | 651042-69-2 | Similar anti-inflammatory properties | Ethyl group enhances solubility |

| Methyl 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoate | 380843-11-8 | Lower anticancer activity | Hydroxyl group addition alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.